molecular formula C8H8N4O2S B12271751 methyl 2-(5H-purin-6-ylsulfanyl)acetate CAS No. 5441-50-9

methyl 2-(5H-purin-6-ylsulfanyl)acetate

Cat. No.: B12271751
CAS No.: 5441-50-9
M. Wt: 224.24 g/mol
InChI Key: NWKYVFNGWZWSLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(5H-purin-6-ylsulfanyl)acetate typically involves the reaction of purine derivatives with methyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5H-purin-6-ylsulfanyl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Carboxylic acids.

Mechanism of Action

The mechanism of action of methyl 2-(5H-purin-6-ylsulfanyl)acetate involves its interaction with various molecular targets, including enzymes and receptors. The purine ring system allows it to mimic natural purines, thereby inhibiting or modulating the activity of these targets . The sulfur atom in the compound can also participate in redox reactions, further influencing its biological activity .

Comparison with Similar Compounds

Biological Activity

Methyl 2-(5H-purin-6-ylsulfanyl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is derived from purine, a fundamental structure in biochemistry known for its role in nucleic acids. The synthesis typically involves the alkylation of 6-mercaptopurine, which can be achieved through reactions with methyl bromoacetate, followed by hydrolysis to release the carboxylic acid group. The general synthetic pathway includes:

  • Activation of Amino Acids : Amino acids are converted into acyl chlorides using thionyl chloride.
  • Alkylation : The activated 6-mercaptopurine undergoes alkylation.
  • Peptide Bond Formation : Coupling reactions between the amino acid derivatives and the alkylated purine occur to form the final product.

Anticancer Properties

Research has indicated that derivatives of purine, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds synthesized from 6-mercaptopurine showed cytotoxic effects on HeLa cells (cervical cancer cell line). The inhibitory concentration (IC%) ranged from 16.79% to 39.28%, suggesting promising potential as anticancer agents .

Table 1: Cytotoxic Activity Against HeLa Cells

CompoundIC% Range
C116.79%
C239.28%

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro studies showed improved antibacterial activity against Staphylococcus aureus compared to standard antibiotics like ofloxacin. However, it exhibited limited activity against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .

Table 2: Antibacterial Activity Comparison

CompoundTarget BacteriaActivity
C1Staphylococcus aureusImproved
C2E. coliLow Activity

The biological activity of this compound is believed to stem from its ability to interfere with nucleic acid synthesis and function. Similar compounds have shown potential antiviral properties by disrupting viral replication mechanisms . The specific mechanisms may involve inhibition of key enzymes or pathways essential for cell proliferation and survival.

Case Studies

A notable case study involved the synthesis of various analogues of this compound, which were tested for their biological activities. The study highlighted that modifications in the purine structure could lead to enhanced cytotoxicity against cancer cells while maintaining antibacterial efficacy .

Properties

CAS No.

5441-50-9

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

methyl 2-(5H-purin-6-ylsulfanyl)acetate

InChI

InChI=1S/C8H8N4O2S/c1-14-5(13)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-4,6H,2H2,1H3

InChI Key

NWKYVFNGWZWSLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NC=NC2=NC=NC21

Origin of Product

United States

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